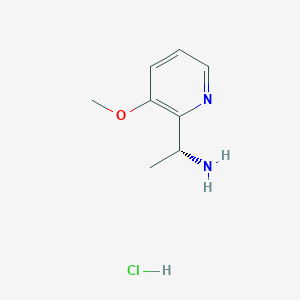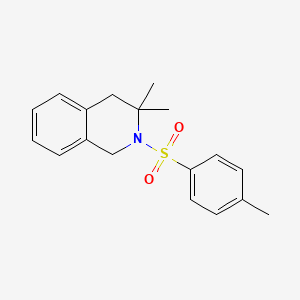![molecular formula C18H23N6O13P3S B13430852 [[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid” is a complex organic molecule that features multiple functional groups, including amino, methylamino, carbonyloxy, oxidanyl, phosphoryl, and sulfanyl groups. This compound is likely to have significant applications in various fields such as chemistry, biology, medicine, and industry due to its intricate structure and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the oxolan ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of the purine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the carbonyloxy and phosphoryl groups: These steps could involve esterification and phosphorylation reactions, respectively.
Final assembly: The final steps would involve coupling reactions to assemble the entire molecule.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation and Reduction: Due to the presence of oxidanyl and phosphoryl groups.
Substitution Reactions: Particularly nucleophilic substitution due to the presence of amino and methylamino groups.
Hydrolysis: The ester and phosphoric acid ester bonds may be susceptible to hydrolysis.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Acids and Bases: For catalyzing hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while hydrolysis might yield simpler fragments of the molecule.
科学的研究の応用
Chemistry
Synthesis of novel compounds:
Biology
Biological studies: The compound could be used in studies to understand its interaction with biological molecules such as proteins or nucleic acids.
Medicine
Drug development: Due to its complex structure, the compound might have potential as a pharmaceutical agent, either as a drug itself or as a precursor in drug synthesis.
Industry
Material science: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Affecting their activity.
Interacting with nucleic acids: Potentially affecting gene expression or replication.
Modulating signaling pathways: Through interactions with key signaling molecules.
類似化合物との比較
Similar Compounds
Nucleotides and nucleosides: Due to the presence of the purine moiety.
Phosphorylated compounds: Due to the presence of multiple phosphoryl groups.
Complex organic molecules: With multiple functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential reactivity, which could lead to a wide range of applications in various fields.
特性
分子式 |
C18H23N6O13P3S |
|---|---|
分子量 |
656.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3S/c1-20-10-5-3-2-4-9(10)18(26)35-14-11(6-33-38(27,28)36-39(29,30)37-40(31,32)41)34-17(13(14)25)24-8-23-12-15(19)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,20,25H,6H2,1H3,(H,27,28)(H,29,30)(H2,19,21,22)(H2,31,32,41)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
MAHRZZRRCDZDJN-LSCFUAHRSA-N |
異性体SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O |
正規SMILES |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


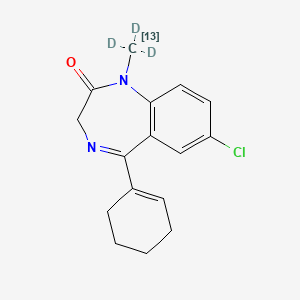
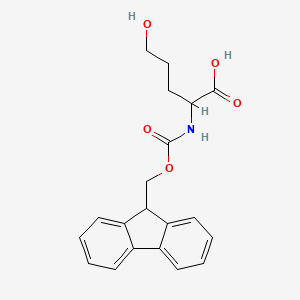
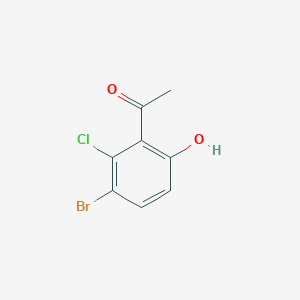
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
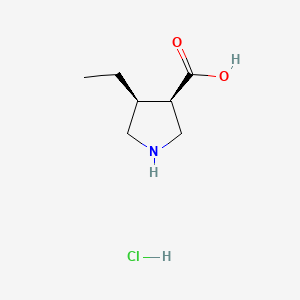
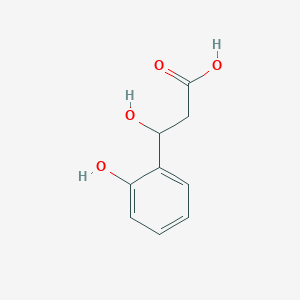
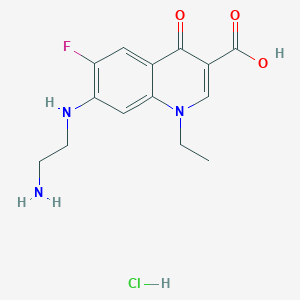
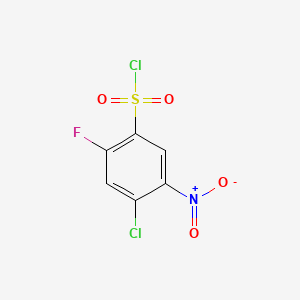
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)
